Methyl 5-aminoisoxazole-4-carboxylate

Vue d'ensemble

Description

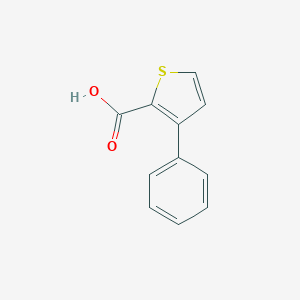

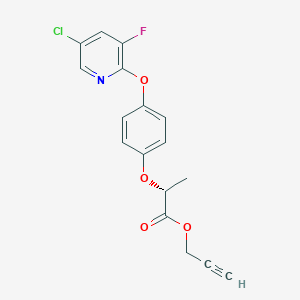

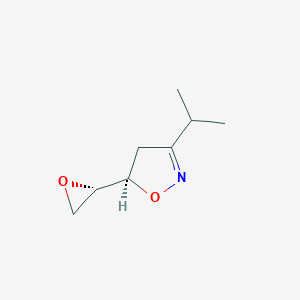

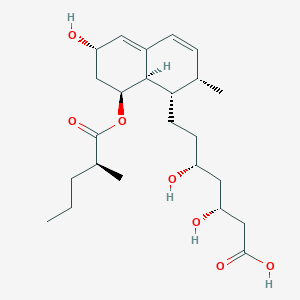

Methyl 5-aminoisoxazole-4-carboxylate is a chemical compound with the molecular formula C5H6N2O3 . It is a type of heterocyclic compound, specifically an isoxazole, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .

Synthesis Analysis

The synthesis of isoxazoles, including Methyl 5-aminoisoxazole-4-carboxylate, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One specific synthesis method for a similar compound, Methyl 5-amino-3-anilinoisoxazole-4-carboxylate, involves heating a solution of the compound in ethanol with hydroxylamine hydrochloride and ammonium acetate .Molecular Structure Analysis

The molecular weight of Methyl 5-aminoisoxazole-4-carboxylate is 142.11 . Its structure includes both an amino and carboxylic group . In the crystal form of a similar compound, 5-Methylisoxazole-4-carboxylic acid, strong intermolecular O—H⋯N hydrogen bonds result in the formation of a linear chain structure .Chemical Reactions Analysis

The amino group of the 5-aminoisoxazole-4-carboxylate remains unreactive in the formation of the Fmoc-protected derivative in typical reaction conditions . This suggests that the compound could be used in various chemical reactions without significant interference from the amino group.Applications De Recherche Scientifique

Peptide Synthesis

AMIA serves as a novel unnatural β-amino acid in solid-phase peptide synthesis. Researchers have successfully coupled AMIA to resin-bound peptides using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis. These synthesized compounds have been characterized by tandem mass spectrometry, demonstrating the feasibility of incorporating AMIA into bioactive peptides .

Isoxazole-Based Therapeutics

Isoxazoles, including AMIA, possess a broad spectrum of biological activities. They have been investigated for their anticancer, anti-inflammatory, and antibacterial properties. Notably, several FDA- and EMA-approved drugs contain an isoxazole moiety, emphasizing their therapeutic potential. AMIA’s unique structure makes it a promising candidate for drug development .

Organic Synthesis

Beyond therapeutics, isoxazoles play a crucial role in organic synthesis. Researchers explore novel classes of compounds, including peptides, by incorporating isoxazole derivatives. AMIA’s bifunctional nature (amino and carboxylic groups) makes it valuable in designing diverse molecules .

Cytotoxic Effects

Studies have investigated the cytotoxic effects of 3,4,5-trisubstituted isoxazoles, which include AMIA derivatives. These compounds were tested in leukemia HL-60 cells culture, shedding light on their potential impact on cell viability and growth .

Peptidomimetics

Hybrid peptides containing both α- and β-amino acids (α/β-mixed peptides) are promising peptidomimetics. AMIA’s successful incorporation into peptide chains opens up new avenues for designing bioactive molecules with improved properties .

Drug Design and Optimization

Given AMIA’s unique structure and biological activities, researchers can explore its potential as a scaffold for drug design. By modifying AMIA derivatives, scientists can optimize their pharmacological properties and enhance therapeutic efficacy .

Mécanisme D'action

Orientations Futures

Isoxazoles, including Methyl 5-aminoisoxazole-4-carboxylate, show promise in the development of new therapeutic agents due to their increased potency and lower toxicity . The development of new unnatural amino acids and the methods of their incorporation into the peptide chain is an important task . The application of this β-amino acid in the synthesis of a new class of bioactive peptides presents a potential future direction .

Propriétés

IUPAC Name |

methyl 5-amino-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-9-5(8)3-2-7-10-4(3)6/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERNWBIIYUJWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403897 | |

| Record name | Methyl 5-aminoisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-aminoisoxazole-4-carboxylate | |

CAS RN |

145798-74-9 | |

| Record name | Methyl 5-aminoisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B133450.png)

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester](/img/structure/B133452.png)